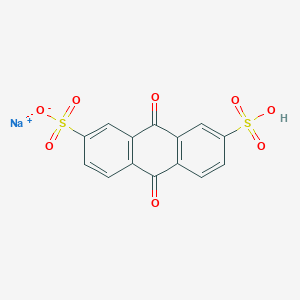
sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate is a chemical compound with the molecular formula C14H8O8S2.2Na and a molecular weight of 414.32 g/mol . . This compound is part of the anthraquinone family, which is known for its applications in dyes, pigments, and various industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate typically involves the sulfonation of anthraquinone. The process includes the following steps:
Sulfonation: Anthraquinone is treated with sulfuric acid to introduce sulfonic acid groups at the 2 and 7 positions.
Oxidation: The resulting sulfonated anthraquinone is then oxidized to form the 9,10-dihydro-9,10-dioxo structure.
Neutralization: The sulfonic acid groups are neutralized with sodium hydroxide to form the sodium salt.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves:
Continuous Sulfonation: Using a continuous reactor to maintain consistent reaction conditions.
Controlled Oxidation: Employing controlled oxidation techniques to achieve the desired product.
Purification: The final product is purified using crystallization or other separation techniques to remove impurities.
化学反応の分析
Types of Reactions
sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: It can participate in redox reactions due to its anthraquinone structure.
Substitution Reactions: The sulfonic acid groups can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and other hydride donors are used for reduction reactions.
Substitution Reagents: Nucleophiles such as amines and alcohols can react with the sulfonic acid groups.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of higher oxidation state compounds, while substitution reactions can introduce various functional groups .
科学的研究の応用
sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate has several scientific research applications:
Chemistry: Used as a redox indicator and in the synthesis of other anthraquinone derivatives.
Biology: Employed in studies involving electron transfer and redox biology.
Medicine: Investigated for its potential use in photodynamic therapy and as a photosensitizer.
Industry: Utilized in the production of dyes, pigments, and as a component in redox flow batteries.
作用機序
The mechanism of action of sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate involves its ability to undergo redox reactions. The compound can accept and donate electrons, making it useful in various redox processes. Its molecular targets include enzymes and proteins involved in electron transfer pathways .
類似化合物との比較
Similar Compounds
9,10-Anthraquinone-2,6-disulfonic acid disodium salt: Similar structure but with sulfonic acid groups at the 2 and 6 positions.
Anthraquinone-2-sulfonic acid sodium salt: Contains only one sulfonic acid group at the 2 position.
Uniqueness
sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate is unique due to its specific sulfonation pattern and its ability to participate in redox reactions. This makes it particularly useful in applications requiring precise electron transfer capabilities .
特性
CAS番号 |
10017-59-1 |
|---|---|
分子式 |
C14H7NaO8S2 |
分子量 |
390.3 g/mol |
IUPAC名 |
sodium;9,10-dioxo-7-sulfoanthracene-2-sulfonate |
InChI |
InChI=1S/C14H8O8S2.Na/c15-13-9-3-1-7(23(17,18)19)5-11(9)14(16)12-6-8(24(20,21)22)2-4-10(12)13;/h1-6H,(H,17,18,19)(H,20,21,22);/q;+1/p-1 |
InChIキー |
NRPIKZANENIUOM-UHFFFAOYSA-M |
SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+] |
異性体SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+] |
正規SMILES |
C1=CC2=C(C=C1S(=O)(=O)O)C(=O)C3=C(C2=O)C=CC(=C3)S(=O)(=O)[O-].[Na+] |
Key on ui other cas no. |
10017-59-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















